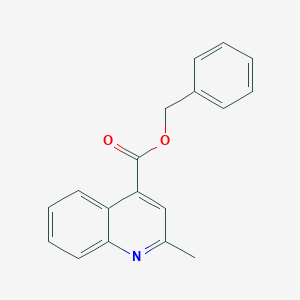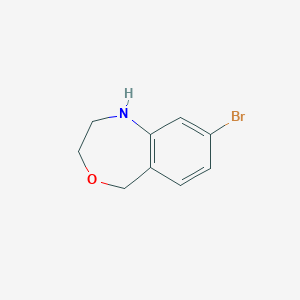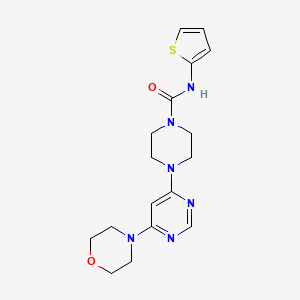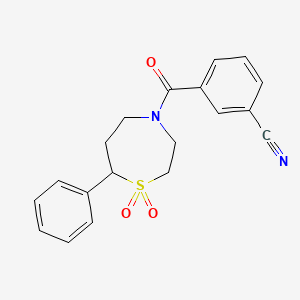
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide, commonly known as CMH-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CMH-1 belongs to the class of amides, and its chemical structure consists of a cyclohexyl ring, a phenoxy group, and a cyanide group attached to an acetamide moiety. In
Wissenschaftliche Forschungsanwendungen
CMH-1 has been shown to have potential applications in medical research, particularly in the field of cancer. Studies have demonstrated that CMH-1 can induce apoptosis, a process of programmed cell death, in cancer cells, including breast cancer, lung cancer, and leukemia. CMH-1 has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression. Additionally, CMH-1 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
Wirkmechanismus
The mechanism of action of CMH-1 involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. CMH-1 binds to the active site of the proteasome, preventing its function and leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation triggers the activation of the apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects
CMH-1 has been found to have several biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit cancer cell growth, CMH-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CMH-1 has also been found to enhance the immune response by stimulating the production of cytokines and activating immune cells such as T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMH-1 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. CMH-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of CMH-1 is its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for CMH-1 in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on CMH-1. One area of interest is the development of CMH-1 analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of CMH-1 in combination therapy with other anticancer agents. Additionally, more research is needed to understand the mechanism of action of CMH-1 and its effects on different types of cancer cells. Finally, the potential of CMH-1 in other areas of medical research, such as autoimmune diseases and neurodegenerative disorders, should be explored.
Synthesemethoden
The synthesis of CMH-1 involves the reaction of 1-cyanocyclohexylamine with 2-(2-methoxy-4-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CMH-1 as a white crystalline solid with a high purity.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-6-7-14(15(10-13)21-2)22-11-16(20)19-17(12-18)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZPTHMLXGQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)
![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)




![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)
![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)
